molecular formula C10H19NO3 B11896133 Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

Cat. No.: B11896133
M. Wt: 201.26 g/mol
InChI Key: QGCIOPCMLRCOOL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-propylpropanoate with ethoxyamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxyamine displaces the bromine atom, forming the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.

    Oxidation: Oxaziridines and other oxidized derivatives.

    Reduction: Primary or secondary amines.

Scientific Research Applications

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.

    Organic Synthesis:

    Material Science: It is explored for the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-3-piperidinecarboxylate
  • Aziridine-2-carboxylic acid derivatives
  • Ethyl 2-oxo-3-piperidinecarboxylate

Uniqueness

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridine derivatives

Biological Activity

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol

This compound contains an aziridine ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in the G1 phase, preventing cancer cells from proliferating.
  • Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.
  • Modulation of Signaling Pathways : this compound affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
  • Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth with an MIC of 64 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AnticancerA549 (Lung Cancer)IC50 = 20 µM
AntifungalCandida albicansMIC = 64 µg/mL

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-4-7-8-10(11-8,14-6-3)9(12)13-5-2/h8,11H,4-7H2,1-3H3

InChI Key

QGCIOPCMLRCOOL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(N1)(C(=O)OCC)OCC

Origin of Product

United States

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